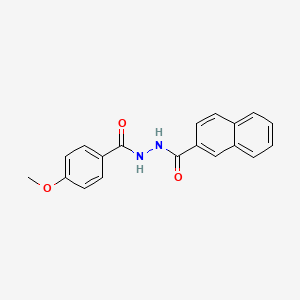
5,5'-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is a complex organic compound characterized by the presence of disulfide bonds and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) typically involves the reaction of 4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine with a disulfide-forming reagent. One common method includes the use of thiol-disulfide exchange reactions under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids and other oxidized sulfur species.
Reduction: Thiols and related reduced sulfur compounds.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes.
Mecanismo De Acción
The mechanism of action of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) involves the interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds can undergo redox reactions, altering the activity of target proteins. The imidazole rings can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Disulfanediylbis(2-nitrobenzoic acid): Known for its use in Ellman’s reagent for detecting thiols.
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2-thiol): Exhibits antimicrobial and antioxidant properties.
Uniqueness
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is unique due to the presence of both disulfide bonds and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C22H24N6O2S2 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C22H24N6O2S2/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3,(H2,23,25)(H2,24,26) |
Clave InChI |
GBYNZTPAERUJGY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)



![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
